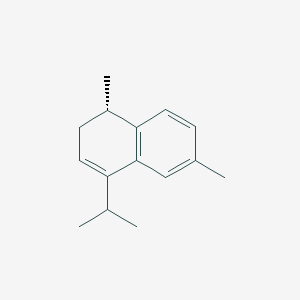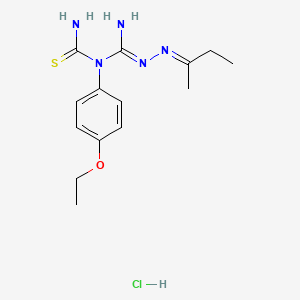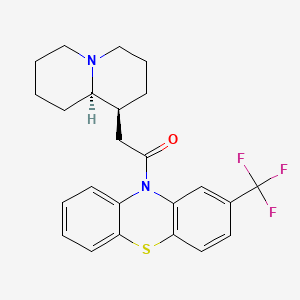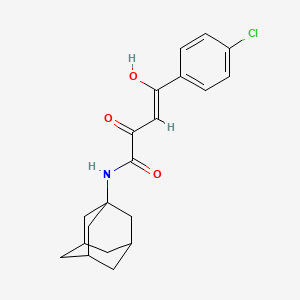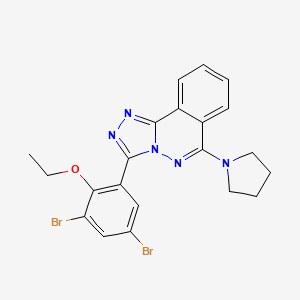
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that features a piperazine ring, a phenyl group, and a butenyl chain attached to a dihydrocarbostyril core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves the coupling of a phenyl piperazine derivative with a butenyl-substituted dihydrocarbostyril. The reaction conditions often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.
Applications De Recherche Scientifique
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mécanisme D'action
The mechanism by which 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and phenyl group can interact with specific binding sites, while the butenyl chain and dihydrocarbostyril core may influence the compound’s overall conformation and reactivity . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share the phenyl piperazine moiety and have shown antibacterial and anticancer activities.
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides: These compounds also feature the phenyl piperazine structure and have been studied for their enzyme inhibitory properties.
Uniqueness
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features. The presence of the butenyl chain and dihydrocarbostyril core distinguishes it from other phenyl piperazine derivatives, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
80834-58-8 |
|---|---|
Formule moléculaire |
C23H27N3O |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
6-[(E)-4-(4-phenylpiperazin-1-yl)but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27N3O/c27-23-12-10-20-18-19(9-11-22(20)24-23)6-4-5-13-25-14-16-26(17-15-25)21-7-2-1-3-8-21/h1-4,6-9,11,18H,5,10,12-17H2,(H,24,27)/b6-4+ |
Clé InChI |
LMCXNHCNKDRPES-GQCTYLIASA-N |
SMILES isomérique |
C1CC(=O)NC2=C1C=C(C=C2)/C=C/CCN3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)C=CCCN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


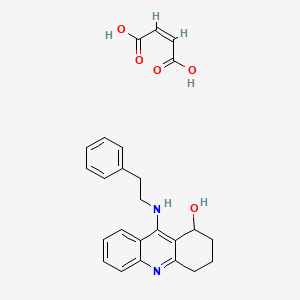

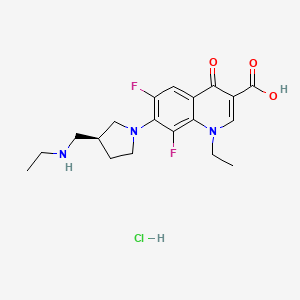

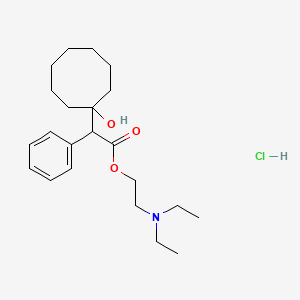
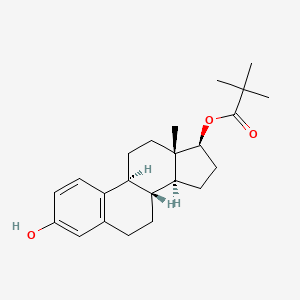
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
